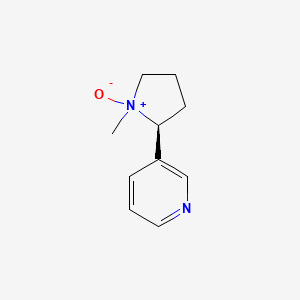

nicotine-1'-N-oxide

Beschreibung

Contextualization within Nicotine (B1678760) Metabolism Pathways

Nicotine undergoes extensive metabolism in the human body, primarily in the liver, through various enzymatic pathways. While the conversion of nicotine to cotinine (B1669453), catalyzed mainly by cytochrome P450 2A6 (CYP2A6), accounts for the majority of nicotine metabolism (approximately 70–80%), N-oxidation represents another significant metabolic route nih.govpharmgkb.orgwikipedia.org. Nicotine-1'-N-oxide is formed through the N-oxidation of nicotine, a process primarily mediated by flavin-containing monooxygenase 3 (FMO3) nih.govpharmgkb.orgumaryland.eduncats.io. This pathway accounts for approximately 4–7% of the total nicotine absorbed by smokers nih.govpharmgkb.orgumaryland.eduncats.iofoodb.ca.

The N-oxidation of nicotine can produce stereoisomers, specifically cis and trans forms, depending on the enzyme and species involved nih.govsmolecule.comncats.ionih.govnih.gov. In humans, this pathway exhibits a marked stereoselectivity, predominantly forming the trans-isomer of this compound nih.govnih.gov. Research indicates that NNO is not extensively further metabolized, with a notable exception being its potential reduction back to nicotine within the intestines, which may contribute to nicotine recycling in the body pharmgkb.orgumaryland.eduncats.io.

Table 1: Nicotine Metabolism Pathways

| Metabolite | Approximate Percentage of Nicotine Metabolism | Primary Enzymes Involved | Notes |

| Cotinine | 70–80% | CYP2A6, CYP2B6, Aldehyde Oxidase (AOX1) | Quantitatively the most important metabolite; longer half-life makes it a preferred biomarker. |

| This compound (NNO) | 4–7% | Flavin-containing Monooxygenase 3 (FMO3) | Primarily forms the trans-isomer in humans; limited further metabolism, potential for nicotine recycling. |

| Trans-3'-hydroxycotinine | 33–40% (of cotinine) | CYP2A6 | A major metabolite of cotinine. |

| Nicotine Glucuronide | 3–5% | Uridine Diphosphate-Glucuronosyltransferase (UGT) | Conjugation pathway. |

| Nornicotine | <1% | CYP2A6, CYP2B6, CYP2A13 | Minor pathway, can be catalyzed by CYP enzymes. |

Research Significance of this compound

The significance of this compound in academic research stems from its multifaceted roles. Firstly, it serves as a valuable indicator in biomarker studies . While cotinine and trans-3'-hydroxycotinine are more commonly employed due to their longer biological half-lives and higher concentrations, NNO can provide complementary information regarding nicotine exposure and metabolism biocrick.comcdc.govnih.govcanada.ca. Furthermore, NNO has been detected in various food items, such as black chokeberries, garden onions, barleys, gooseberries, and highbush blueberries, suggesting its potential utility as a biomarker for dietary intake of these specific foods smolecule.comhmdb.ca.

Secondly, the study of NNO is critical for elucidating nicotine metabolism pathways . Research into its formation by FMO enzymes, the stereoselectivity of this process, and its limited subsequent biotransformation contributes to a comprehensive map of how the body processes nicotine nih.govpharmgkb.orgnih.govnih.gov. Understanding the activity of FMO enzymes and their genetic variants in NNO production can also shed light on inter-individual differences in nicotine metabolism nih.gov.

Thirdly, NNO is relevant in the development and validation of analytical methodologies . Sensitive and selective techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS), are essential for accurately quantifying NNO in biological matrices like urine and plasma, as well as in food samples smolecule.comnih.govbiocrick.comreynoldsscience.comcore.ac.uk. The development of these methods aids in precise exposure assessment and metabolic profiling.

Table 2: Analytical Techniques for this compound

| Technique | Detection Method | Sample Type(s) | Key Application |

| High-Performance Liquid Chromatography (HPLC) | UV Detection | Urine, Plasma | Quantification of nicotine and its metabolites, including NNO smolecule.combiocrick.com. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI)-Orbitrap-MS | Plasma, Semen, Sperm | Simultaneous determination of nicotine, cotinine, and NNO smolecule.com. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Multiple Reaction Monitoring (MRM) | Tobacco samples, Urine (for related compounds) | Quantitation of NNO and related compounds; used in analysis of tobacco products reynoldsscience.com. |

| Gas Chromatography-Flame Ionization Detector (GC-FID) | Evolved-Gas Analysis (EGA) | E-liquids | Indirect determination of NNO; NNO itself is not volatile and not directly analyzed by EGA-GC core.ac.uk. |

Table 3: Detection of this compound in Food

| Food Item | Detection Status |

| Black Chokeberries | Detected |

| Garden Onions | Detected |

| Barleys | Detected |

| Gooseberries | Detected |

| Highbush Blueberries | Detected |

Compound List:

this compound

Nicotine

Cotinine

Trans-3'-hydroxycotinine

Nornicotine

Nicotine N'-glucuronide

Cotinine N'-oxide

N'-Nitrosonornicotine-1N-oxide (NNN-N-oxide)

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-NUHJPDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867021 | |

| Record name | (-)-Nicotine 1′-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-26-9 | |

| Record name | Nicotine 1′-N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine N'-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nicotine 1′-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTINE N'-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R173T257I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Nicotine 1 N Oxide

Formation of Nicotine-1'-N-Oxide from Nicotine (B1678760)

The conversion of nicotine to this compound is catalyzed by two main superfamilies of enzymes: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) enzymes. researchgate.netclinpgx.org These enzymes are primarily located in the liver but are also found in other tissues, including the brain. researchgate.netnih.gov

Flavin-Containing Monooxygenase (FMO) Isoform Specificity in Nicotine N-Oxidation (e.g., FMO3)

The FMO family of enzymes, particularly FMO3, plays a significant role in the N-oxidation of nicotine. nih.govclinpgx.org FMOs are responsible for the oxygenation of various compounds containing nitrogen, sulfur, or phosphorus. medlineplus.gov The human FMO family includes five functional genes (FMO1-FMO5), which exhibit tissue-specific expression patterns. aacrjournals.org

FMO3, predominantly expressed in the adult liver, is a key enzyme in this pathway. clinpgx.orgmedlineplus.gov Studies have shown that genetic variations in FMO3 can significantly impact nicotine N-oxidation. For instance, a common haplotype of the FMO3 gene is associated with a twofold reduction in in vivo nicotine N-oxidation. researchgate.netnih.gov Specific genetic variants, such as FMO3N61S, FMO3D132H, FMO3V257M, and FMO3E308G, have been shown in vitro to cause significant decreases in N'-oxidation activity compared to the wild-type isoform. aacrjournals.orgnih.gov

While FMO3 is a major contributor, other isoforms are also active against nicotine. aacrjournals.org FMO1, found in the kidneys and intestine, also mediates nicotine N-oxidation and is expressed in the human brain. researchgate.netnih.gov In vitro assays demonstrated that wild-type FMO1, FMO2, FMO3, FMO4, and FMO5 all exhibit activity against nicotine, although FMO4 and FMO5 show significantly lower activity. aacrjournals.orgnih.gov The functional FMO2427Q isoform was found to be active, whereas the truncated FMO2Q472stop isoform exhibited no activity. aacrjournals.org Research indicates that in individuals with deficient activity of CYP2A6 (the primary nicotine-metabolizing enzyme), the role of FMOs in nicotine metabolism becomes more prominent, leading to increased levels of this compound. aacrjournals.orgaacrjournals.org

The N-oxidation of (S)-nicotine is highly stereoselective. In humans, the pathway almost exclusively produces the trans-isomer, (1'S,2'S)-nicotine N-1'-oxide. nih.gov Studies using cDNA-expressed adult human liver FMO3 confirmed that it forms solely trans-(S)-nicotine N-1'-oxide. nih.gov

Table 1: In Vitro Activity of Human FMO Isoforms in Nicotine N'-Oxidation This table summarizes the kinetic parameters of various wild-type and variant Flavin-Containing Monooxygenase (FMO) enzymes against nicotine.

| Enzyme Isoform | Variant | Apparent Km (mM) | Relative Activity (Vmax/Km vs. Wild-Type) |

| FMO1 | Wild-Type | 1.1 ± 0.1 | 100% |

| I303V | 1.2 ± 0.2 | 58.3% | |

| FMO2 | Q427 | 2.4 ± 0.4 | 100% |

| Q472stop | - | No Activity | |

| FMO3 | Wild-Type | 0.49 ± 0.05 | 100% |

| N61S | 0.81 ± 0.10 | 45.7% | |

| D132H | 0.77 ± 0.10 | 48.1% | |

| V257M | 0.70 ± 0.08 | 50.0% | |

| E308G | 0.65 ± 0.08 | 52.3%* | |

| FMO4 | Wild-Type | > 5.0 | Low Activity |

| FMO5 | Wild-Type | > 5.0 | Low Activity |

Note: Data extracted from in vitro studies using microsomes from FMO-overexpressing HEK293 cells. aacrjournals.orgnih.gov * Indicates a statistically significant (P < 0.05) decrease in activity compared to the respective wild-type isoform.

Cytochrome P450 (CYP) Contributions to N-Oxidation (e.g., CYP2B6)

Studies using recombinant CYP2B6 enzymes have demonstrated genetically determined differences in nicotine oxidation. nih.govwustl.edu Variants such as CYP2B6.6 and CYP2B6.9 showed lower intrinsic clearance for nicotine oxidation compared to the reference enzyme, CYP2B6.1. nih.govwustl.edu In vitro, CYP P450 enzymes that form this compound produce a trans:cis isomer ratio of approximately 82:18. nih.gov Despite these findings, the contribution of CYP2B6 to nicotine metabolism in the liver is small, and its activity in human brain tissue has been found to be undetectable, making it unlikely that genetic variation in this enzyme significantly influences smoking behaviors. nih.govwustl.edu

In Vitro Enzymatic Characterization of Nicotine N-Oxidation

The enzymatic conversion of nicotine to this compound has been characterized through various in vitro studies using systems like rat liver microsomes and purified enzymes. nih.govresearchgate.net These studies have elucidated the kinetic parameters and stereoselectivity of the reaction.

In rat liver microsomes, the formation of cis- and trans-nicotine-1'-N-oxide displayed different kinetics. researchgate.net The formation of the trans-isomer was biphasic, suggesting the involvement of multiple enzymes or catalytic sites, while the formation of the cis-isomer was monophasic. researchgate.net This highlights the stereoselective nature of the enzymatic process. researchgate.net

Studies comparing different enzyme systems have provided further insight. For example, pig liver FMO1 produces a trans:cis ratio of 57:43 for (S)-nicotine N-1'-oxide, whereas human liver FMO3 and rabbit lung FMO2 exclusively form the trans-diastereomer. nih.gov This underscores the species and isoform-specific differences in the stereochemical outcome of nicotine N-oxidation.

Table 2: Kinetic Parameters for this compound Formation in Rat Liver Microsomes This table presents the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of cis- and trans-nicotine-1'-N-oxide from nicotine in vitro.

| Diastereomer | Apparent Km (mM) | Apparent Vmax (nmol/mg/min) |

| cis-nicotine-1'-N-oxide | 0.240 ± 0.069 | 1.52 ± 0.48 |

| trans-nicotine-1'-N-oxide | 1.524 ± 0.951 | 1.19 ± 0.74 |

Note: Data obtained from kinetic studies using rat liver microsomes. researchgate.net

Reduction and Subsequent Metabolism of this compound

Once formed, this compound is not extensively metabolized further in humans. nih.govncats.io Its primary metabolic fate appears to be reduction back to the parent compound, nicotine, a process that can lead to its recycling within the body. clinpgx.orgncats.io

Microbial Reduction of this compound to Nicotine

A significant pathway for the metabolism of this compound is its reduction back to nicotine, a reaction largely mediated by microorganisms. nih.govtandfonline.com This reduction has been observed in the intestines and can contribute to the recycling of nicotine in the body. nih.gov

Several microorganisms have been identified that can efficiently perform this conversion. Studies have shown that the fungus Microsporum gypseum can reduce this compound to nicotine. nih.govcaymanchem.com Similarly, bacteria isolated from tobacco leaves and soil, identified as Arthrobacter globiformis, have been shown to degrade this compound. tandfonline.com This microbial reduction is considered a form of presystemic metabolism. nih.gov In studies with rabbits, orally administered this compound was reduced by 45%, consistent with presystemic bacterial or intestinal metabolism. nih.gov

Identification of Downstream Metabolites of this compound

In mammals, this compound is generally considered a terminal metabolite that is not significantly oxidized or conjugated further, except for its reduction to nicotine. nih.govclinpgx.orgnih.gov However, studies on the microbial degradation of this compound have identified additional downstream metabolites.

Bacteria isolated from tobacco fields that degrade nicotine-N'-oxide were found to produce N'-methylmyosmine and 4'-keto-4'-(3-pyridyl)butylic acid. tandfonline.com This suggests that in certain biological systems, particularly microbial ones, this compound can serve as a substrate for further biotransformation beyond simple reduction. tandfonline.com These microbial degradation pathways for nicotine and its oxide appear to be distinct, as the same bacteria were observed to metabolize nicotine via a different route, initially forming 6-hydroxynicotine. tandfonline.com

Systemic Reduction Mechanisms in Preclinical Models

In New Zealand rabbits, intravenous administration of NNO results in its reduction to nicotine and the subsequent metabolite, cotinine (B1669453). nih.gov However, the magnitude of this systemic reduction is considered small, with research indicating that less than 3% of the administered NNO is converted back to nicotine through this route. nih.gov A more substantial reduction has been observed following oral administration, where approximately 45% of NNO is reduced. This suggests a significant presystemic metabolism, likely occurring in the gut by bacterial flora or within the intestinal tissue itself before reaching systemic circulation. nih.gov

Studies in male Fischer-344 rats further corroborate the in vivo reduction of NNO. When administered in drinking water, both cis- and trans-isomers of nicotine-N'-oxide are converted back to nicotine. nih.gov This reduction contributes to the circulating plasma levels of nicotine and its primary metabolite, cotinine. The process is not limited to the liver; in vitro studies using rat tissue preparations have shown that both hepatic and extra-hepatic tissues possess the enzymatic machinery to reduce NNO. Research has implicated cytochrome P-450 and other microsomal enzyme systems in this reductive pathway.

In Vivo Metabolic Studies of this compound in Animal Models

Disposition Kinetics in Experimental Animals

The disposition kinetics of this compound have been characterized in experimental animals to understand its absorption, distribution, metabolism, and excretion. A key study in New Zealand rabbits provides detailed pharmacokinetic parameters following intravenous administration. nih.gov

The clearance of NNO, which represents the volume of blood cleared of the compound per unit of time, averaged 7.5 ml/min/kg. nih.gov The compound has an average half-life of 42.6 minutes, indicating relatively rapid elimination from the body. nih.gov The volume of distribution at steady state (VDss) was found to be 0.34 L/kg, suggesting that the distribution of NNO is largely confined to the bloodstream and extracellular fluid rather than extensively distributing into tissues. nih.gov Furthermore, the bioavailability of NNO was found to be highly dependent on the route of administration, with oral bioavailability at 15.1% and intraperitoneal bioavailability significantly higher at 79%. nih.gov The low oral bioavailability is consistent with the significant presystemic reduction that occurs in the gastrointestinal tract. nih.gov

| Pharmacokinetic Parameter | Value | Animal Model |

|---|---|---|

| Clearance | 7.5 ml/min/kg | New Zealand Rabbit |

| Half-Life (t½) | 42.6 minutes | New Zealand Rabbit |

| Volume of Distribution (VDss) | 0.34 L/kg | New Zealand Rabbit |

| Oral Bioavailability | 15.1% | New Zealand Rabbit |

| Intraperitoneal Bioavailability | 79% | New Zealand Rabbit |

Stereoselective Metabolism of this compound Isomers in Animal Systems

The metabolism of this compound is stereoselective, meaning that its different spatial isomers, primarily cis and trans, are processed differently by the body. This has been demonstrated in studies using rats, where the two diastereomers lead to distinct metabolic profiles. nih.gov

In a study involving Fischer-344 rats, administration of trans-nicotine N'-oxide resulted in plasma nicotine levels that were twice as high as those in rats given cis-nicotine N'-oxide. nih.gov After 15 days, urinary concentrations of nicotine were three times higher in the trans-N'-oxide group compared to the cis-N'-oxide group, indicating that the trans isomer is more readily reduced back to nicotine. nih.gov Furthermore, plasma cotinine concentrations peaked during the first week for the cis-N'-oxide group but continued to rise for an additional week in the trans-N'-oxide group, suggesting differences in the rate and pathway of subsequent metabolism. nih.gov

The formation of these isomers from nicotine is also stereoselective. In vitro work with porcine liver flavin-containing monooxygenase (FMO) shows that while (S)-(-)-nicotine is oxidized to both cis and trans N'-oxides, (R)-(+)-nicotine yields only the trans-N'-oxide. nih.gov In rats, nicotine N'-oxide is a significant urinary metabolite, and sex differences have been observed, with male rats excreting higher amounts of nicotine-N'-oxide than female rats. tandfonline.com In contrast, studies in hamsters and rabbits did not identify nicotine-N'-oxide as a major urinary metabolite. tandfonline.com The actual formation of the N-oxide from nicotine in animals can produce both cis and trans isomers via the action of FMO enzymes. nih.gov

Influence of Genetic Polymorphisms on this compound Metabolism in Animal Models

Genetic variations within and between animal strains and species significantly influence the metabolism of nicotine and its derivatives, including this compound. These differences are often attributable to polymorphisms in the genes encoding key metabolic enzymes.

Studies comparing inbred mouse strains have revealed genetic contributions to nicotine metabolism. For instance, when comparing C57BL/6J and NOD/ShiLtJ mice, researchers found that NOD/ShiLtJ mice exhibited lower levels of cotinine and 3'-hydroxycotinine after nicotine administration. nih.gov These differences were linked to lower expression of the nicotine-metabolizing enzymes Cyp2a5 and Cyp2a4 in the livers of NOD/ShiLtJ mice, demonstrating how genetic background dictates metabolic capacity. nih.govpsu.edu Such variability across mouse strains highlights the considerable influence of genetics on nicotine processing. cancer.gov

The flavin-containing monooxygenase (FMO) enzyme system is responsible for the N-oxidation of nicotine to this compound. nih.gov Polymorphisms within the FMO gene cluster can affect enzyme efficiency. In vitro experiments have shown that FMO1 is a more efficient catalyst of nicotine N-oxidation than FMO3. nih.gov Associations have been found between polymorphisms in the FMO1 gene and nicotine dependence, suggesting that genetic variation in this enzyme may be a significant risk factor by altering nicotine pharmacology. nih.govpharmgkb.org While much of the research on specific FMO polymorphisms and their functional impact on nicotine metabolism has been conducted in the context of human studies, animal models provide the foundational understanding of how genetic differences in these enzymes can alter xenobiotic metabolism. aacrjournals.orgresearchgate.net

Analytical Methodologies for Nicotine 1 N Oxide Quantitation and Characterization

Chromatographic Separation Techniques

Chromatographic methods are essential for separating nicotine-1'-N-oxide from complex biological or environmental samples, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

HPLC is a widely used technique for the analysis of nicotine (B1678760) and its metabolites, including this compound, due to its polarity and potential thermal lability nih.govplos.orgbiocrick.compsu.eduakjournals.comsmolecule.com.

Analysis in Biological Fluids: HPLC methods have been developed for the quantitation of this compound in biological matrices such as urine and plasma nih.govpsu.edunih.gov. For instance, a method utilizing an amino bonded-phase HPLC column with an isopropanol-water mobile phase was developed for the quantitation of this compound in mice tissue homogenates nih.gov. Recoveries of NNO from biological media using C18 extraction cartridges ranged from 64-76% nih.gov. Another study employed HPLC with ultraviolet (UV) detection at 260 nm for the analysis of nicotine and its metabolites, including this compound, in urine biocrick.com. In this method, norephedrine (B3415761) was used as an internal standard, and a photodiode-array detector was utilized for scanning UV spectra biocrick.com.

Separation of Isomers: HPLC has also been used to separate the cis and trans isomers of this compound on a Partisil PAC column nih.gov.

Quantification in E-liquids: A simple HPLC-PDA method was developed for the rapid quantification of nicotine content in e-cigarette liquids, with potential applicability to related compounds like nicotine-N-oxide akjournals.com. This method demonstrated good linearity (r² > 0.995) and limits of detection (LOD) and quantification (LOQ) of 32.6 µg/mL and 98.9 µg/mL, respectively akjournals.com.

Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC offers enhanced resolution, speed, and sensitivity compared to traditional HPLC, making it suitable for the analysis of this compound, particularly in complex samples acs.orgcoresta.orgnih.govnih.gov.

Analysis in E-cigarette Products: A UPLC–MS/MS method was developed for the quantitation of nicotine degradants and impurities in oral tobacco products, including nicotine-N′-oxide acs.org. This method utilized a Waters Acquity C18 column with a mobile phase gradient of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) acs.org. The method demonstrated good linearity and recoveries for nicotine-N′-oxide, with reported recoveries of 85.2% in e-liquids and 87.8% in e-cig aerosols acs.org. The LOD and LOQ for nicotine-N′-oxide in e-liquids were 1.66 and 5.48 µg/g, respectively acs.org.

Pharmacokinetic Studies: UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for the simultaneous determination of nicotine and its metabolites in biological fluids for pharmacokinetic applications nih.gov. A hydrophilic interaction liquid chromatography (HILIC) column was used for separation, with detection by UPLC-MS/MS under multiple reaction monitoring (MRM) mode nih.gov. The limits of quantification for nicotine and its metabolites, including nicotine-N'-oxide, ranged from 0.039 to 0.46 ng/mL nih.gov.

Analysis in Hair Samples: A UPLC system coupled with a triple quadrupole MS was used for the quantification of nicotine and its metabolites, including nicotine-1'-oxide, in hair samples nih.gov. The method involved cation-exchange solid-phase extraction and electrospray positive ionization with MRM data acquisition nih.gov. Nicotine-1'-oxide was quantified in both washed and unwashed hair samples from smokers nih.gov.

Gas Chromatography (GC) for this compound Derivatives

Direct GC analysis of this compound is challenging due to its low volatility and thermal lability core.ac.uk. However, methods involving thermal conversion to more volatile derivatives have been developed.

Thermal Rearrangement to Oxazine (B8389632): this compound can undergo a Meisenheimer rearrangement upon thermal treatment to form 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, which is volatile and amenable to GC analysis core.ac.ukmdma.ch. This oxazine derivative can be analyzed by GC-MS or GC-FID core.ac.ukmdma.ch. For example, a method described involves extracting nicotine N-oxide from urine using silica (B1680970) gel, eluting with methanolic ammonia, evaporating the eluate, and then heating it at 150-160 °C in anisole (B1667542) to form the oxazine derivative mdma.ch. This derivative is then extracted with organic solvents and analyzed by GC mdma.ch. The oxazine derivative of nicotine N-oxide showed characteristic mass spectral ions at m/z 178, 119, 118, and 60 mdma.ch.

On-Column Reduction: Another GC approach involves the on-column reduction of N-oxides to their corresponding bases using sulfur dioxide (SO₂) nih.gov. This method allows for the determination of nicotine, cotinine (B1669453), this compound, and cotinine-1-N-oxide in urine and plasma using glass capillary gas chromatography nih.gov. Minimum detectable concentrations were reported as 0.1 µg/mL for urinary N-oxides nih.gov.

Mass Spectrometric Detection and Identification of this compound

Mass spectrometry (MS) is crucial for the identification and quantification of this compound, often coupled with chromatographic techniques.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS is a highly sensitive and selective technique widely used for the analysis of polar and thermally labile compounds like this compound plos.orgcoresta.orgnih.govreynoldsscience.comcdc.gov.

Quantification in Biological Samples: ESI-MS/MS is commonly used for the quantification of this compound in urine and plasma plos.orgcdc.gov. Methods often employ deuterated internal standards for accurate quantitation plos.orgcoresta.orgnih.govnih.gov. For example, an LC-MS/MS method using ESI in positive ion mode and multiple reaction monitoring (MRM) was developed for the simultaneous quantification of nicotine and its metabolites, including this compound plos.orgcoresta.orgcdc.gov. This method involves chromatographic separation followed by MS/MS detection, monitoring specific precursor-to-product ion transitions plos.orgcoresta.orgnih.govcdc.gov.

Analysis in E-cigarette Products: ESI-MS/MS is also applied to analyze this compound in e-cigarette aerosols and liquids acs.orgcoresta.org. The method described in reference coresta.org uses a Gemini NX C18 column with a mobile phase gradient and ESI in positive mode, achieving good linearity and recoveries for nicotine-N-oxide coresta.org.

Identification of Metabolites: ESI-MS/MS is vital for identifying this compound as a metabolite in various biological systems, including animal models nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the unambiguous identification and structural characterization of this compound and its related compounds nih.govjst.go.jp.

Metabolite Identification: UHPLC coupled with quadrupole-Orbitrap HRMS has been used for the dynamic determination and characterization of nicotine and its metabolites in rat brain and blood nih.gov. HRMS provided reliable characterization of nicotine derivatives with mass measurement accuracy typically less than 3.5 ppm nih.gov. Nicotine-N-oxide was identified among the metabolites using this technique nih.gov.

Untargeted Analysis: HRMS can be employed in untargeted analyses to detect and identify compounds like nicotine and nicotine N-oxide in complex matrices, such as cellular model lysates exposed to cigarette smoke jst.go.jp. This allows for the discovery of known and potentially novel nicotine-related compounds jst.go.jp.

Biological and Biochemical Roles of Nicotine 1 N Oxide in Research

Preclinical Investigations into Nicotine-1'-N-Oxide's Biological Impact

Animal Model Studies on the Metabolic Interplay with Nicotine (B1678760)

Studies in animal models have elucidated the pathways and kinetics of nicotine metabolism, including the formation and disposition of this compound. The conversion of nicotine to nicotine N'-oxide is primarily catalyzed by flavin-containing monooxygenases (FMOs), particularly FMO3 nih.govncats.io. This enzymatic process can result in the formation of both cis and trans diastereomers of this compound in animals nih.gov.

Research in rats has investigated the in vivo reduction of nicotine N-oxidation products. For instance, studies have shown that administration of trans-nicotine N'-oxide to rats can lead to increased plasma nicotine levels compared to cis-nicotine N'-oxide or nicotine N,N'-dioxide nih.gov. Furthermore, analysis of urine samples revealed higher concentrations of nicotine in the trans-nicotine N'-oxide group, suggesting a potential for NNO to be reduced back to nicotine in vivo nih.govnih.gov. This reduction can occur in the intestines, potentially leading to a recycling of nicotine within the body ncats.io.

Kinetic studies using rat liver microsomes have provided insights into the stereoselective formation of NNO. These studies indicate that the formation of cis-nicotine-1'-N-oxide is generally greater than that of the trans-isomer, with the intrinsic clearance of cis-NNO formation being significantly higher than that of trans-NNO nih.govresearchgate.net. Both cis- and trans-NNO formation in rat liver microsomes appear to be mediated by the same FMO isoform nih.govresearchgate.net.

The metabolic interplay is further highlighted by studies examining the impact of age on nicotine metabolism in rats. Adolescent rats, when administered nicotine, exhibited lower plasma levels of nicotine, cotinine (B1669453), and this compound compared to adult rats, suggesting age-related differences in metabolic rates and pathways nih.govnih.govresearchgate.net.

Table 1: Nicotine and this compound Metabolism Parameters in Rat Liver Microsomes

| Parameter | cis-Nicotine-1'-N-Oxide Formation | trans-Nicotine-1'-N-Oxide Formation |

| Apparent Km (mM) | 0.240 ± 0.069 | 1.524 ± 0.951 |

| Vmax (nmol/mg/min) | 1.52 ± 0.48 | 1.19 ± 0.74 |

| Intrinsic Clearance (Vmax/Km) | Higher | Lower (8.1-fold less than cis) |

*Data derived from kinetic studies on rat liver microsomes nih.govresearchgate.net.

Research into Its Contributions to Nicotine Dependence Mechanisms in Animal Models

While the primary focus of nicotine dependence research in animal models centers on nicotine and its major metabolite, cotinine, there is a growing interest in the potential roles of minor metabolites like this compound. Nicotine dependence is characterized by compulsive drug-seeking behavior, tolerance, and withdrawal symptoms upon cessation journal-jop.orgnih.govfrontiersin.orgwikipedia.org. These phenomena are mediated by complex neurobiological pathways involving neurotransmitter systems, particularly the dopaminergic system journal-jop.orgnih.gov.

Although direct evidence linking this compound to the initiation or maintenance of nicotine dependence in animal models is limited, its metabolic interplay with nicotine suggests a potential indirect role. If NNO can be converted back to nicotine, it could prolong or modify the availability of nicotine to its target receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), which are central to nicotine's reinforcing and dependence-producing effects journal-jop.orgnih.govfrontiersin.orgeuropa.eu. The disruption of dopamine (B1211576) release via striatal cholinergic interneurons has been implicated in nicotine withdrawal symptoms in mice chestphysician.org, highlighting the intricate neural pathways involved in nicotine's effects. Further research is needed to fully elucidate whether NNO itself, or its conversion products, contribute to the complex neurobiological underpinnings of nicotine dependence.

Future Directions and Emerging Research Avenues for Nicotine 1 N Oxide

Advanced Mechanistic Studies on Enzymatic Conversion and Stereoselectivity

The enzymatic conversion of nicotine (B1678760) to nicotine-1'-N-oxide is predominantly catalyzed by flavin-containing monooxygenases (FMOs), with FMO3 identified as the primary enzyme responsible in humans nih.govumaryland.eduresearchgate.netresearchgate.net. While cytochrome P450 enzymes (CYPs) are crucial for the carbon oxidation of nicotine (e.g., to cotinine), FMOs are specifically involved in the N-oxidation pathway nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.govacs.orgpsu.edu.

A significant area of ongoing research and future direction lies in understanding the stereoselectivity of this N-oxidation process. In animal models, the N-oxidation of nicotine can produce both cis and trans isomers of this compound nih.govresearchgate.net. However, studies in humans indicate a strong preference for the formation of the trans-nicotine-1'-N-oxide isomer nih.govnih.govnih.govscholaris.ca. Advanced mechanistic studies are needed to elucidate the precise molecular mechanisms by which FMO3 (and potentially other FMO isoforms) achieves this stereoselectivity in humans. This includes investigating the enzyme's active site structure, substrate binding orientation, and the catalytic steps involved in oxygen transfer to the pyrrolidine (B122466) nitrogen. Such detailed mechanistic insights could not only clarify NNO formation but also provide a basis for understanding variations in nicotine metabolism among individuals and populations. Furthermore, exploring whether other less characterized enzymes contribute to NNO formation and their associated stereoselectivity remains an open avenue for research.

| Enzyme System | Primary Role in Nicotine Metabolism | Stereoselectivity in N-Oxidation (Human) | Key References |

| Flavin-containing monooxygenase 3 (FMO3) | N-oxidation of pyrrolidine nitrogen | Predominantly trans-isomer formation | nih.govumaryland.eduresearchgate.netresearchgate.netnih.govnih.gov |

| Cytochrome P450 (e.g., CYP2A6) | Carbon oxidation (e.g., to cotinine) | Not directly involved in N-oxidation | nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.govacs.orgpsu.edu |

Development of Novel Analytical Techniques for Enhanced Isomeric Separation and Quantitation

Accurate and sensitive analytical methods are critical for studying nicotine metabolites, including this compound. Current techniques primarily rely on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.govlu.sesmolecule.comnih.govnih.gov. While these methods have enabled the detection and partial separation of NNO isomers nih.gov, there is a clear need for novel techniques that offer enhanced resolution for separating the cis and trans isomers and improved sensitivity for quantitation, particularly in complex biological matrices like plasma, urine, or food samples.

Q & A

Q. How can researchers address low correlation coefficients between this compound and carcinogenic nitrosamines (e.g., NNK) in tobacco studies?

- Data Contradiction Analysis : Low R² values (e.g., R² = 0.1761 for tobacco samples) may arise from heterogeneous sample types (e.g., inclusion of snuff vs. cured tobacco) or methodological variability (e.g., extraction efficiency). Stratifying samples by type and standardizing quantification protocols (e.g., Method 1 vs. Method 2) can improve correlations .

Q. What strategies optimize sensitivity and selectivity in LC-MS/MS methods for this compound detection?

- Sensitivity : Lower LOQ by optimizing ionization conditions (e.g., ESI voltage) and sample pre-concentration.

- Selectivity : Employ additional transitions (e.g., secondary fragments) or high-resolution MS to distinguish from matrix interferences .

Q. How do microbial communities contribute to the environmental degradation of this compound?

- Species like Microsporum gypseum enzymatically reduce this compound via NADH-dependent reductases, regenerating nicotine. This process is critical for bioremediation in tobacco waste .

Q. What are the implications of this compound reduction back to nicotine in pharmacokinetic models?

Q. How does the N-oxide functional group influence this compound’s chemical reactivity in drug design?

- The N-oxide moiety enhances solubility and alters electronic properties, making it a candidate for prodrug development. It also participates in hydrogen bonding, affecting receptor interactions in therapeutic agents targeting oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.